2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid is an organic compound with the molecular formula C14H19NO4 It is characterized by the presence of a tert-butoxy group, an acetamido group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid typically involves the reaction of tert-butyl bromoacetate with phenylacetic acid, followed by the introduction of an acetamido group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[2-(tert-Butoxy)acetamido]-2-phenylacetic acid include:
- 2-[2-(tert-Butoxy)acetamido]-2-methylpropanoic acid
- 2-[2-(tert-Butoxy)acetamido]-2-ethylpropanoic acid
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties. This makes it suitable for various applications that may not be achievable with similar compounds .
Properties
Molecular Formula |
C14H19NO4 |
---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-9-11(16)15-12(13(17)18)10-7-5-4-6-8-10/h4-8,12H,9H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
IZTSHBJGBDBAAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.